molecular formula C23H18N2O2 B418123 5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B418123
M. Wt: 354.4g/mol
InChI Key: KYAFLKZVHLLMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant bioactive properties, including antitumor, cytotoxic, antiviral, antifungal, antibacterial, antileukemic, and DNA inhibitory activities . This compound’s unique structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

The synthesis of 5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through several methods. One common approach involves the cyclization of 2-isocyanobiaryls with various organic compounds . Another method includes the use of aniline precursors in an I2-mediated sp3 C–H amination reaction . These methods typically require specific reaction conditions, such as the presence of oxidants, bases, and radical trappers.

Chemical Reactions Analysis

5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like (NH4)2S2O8, bases like K3PO4, and radical trappers like TEMPO . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets and pathways in biological systems. It exerts its effects through the formation of imidoyl radicals and subsequent intramolecular cyclization to form N-heterocycle compounds . These interactions can inhibit DNA synthesis and other cellular processes, leading to its bioactive properties.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4g/mol

IUPAC Name

5-(2-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

InChI

InChI=1S/C23H18N2O2/c26-25(27)21-12-6-5-11-19(21)23-18-10-4-3-9-17(18)22-16-8-2-1-7-15(16)13-14-20(22)24-23/h1-2,5-8,11-14H,3-4,9-10H2

InChI Key

KYAFLKZVHLLMOM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.